BCHep‑Based Diamine Confers a 5.6‑Fold Improvement in Hepatic Microsomal Stability Relative to a Matched Arene‑Containing Control
In a matched molecular pair study employing a 3,4,5-trifluoro-N-phenylbenzamide model system, replacement of the phenyl ring with a bicyclo[3.1.1]heptane (BCHep) scaffold increased the human liver microsomal (HLM) half‑life from 2.97 min to 16.20 min and the mouse liver microsomal (MLM) half‑life from 0.87 min to 4.90 min, corresponding to a 5.6‑fold metabolic stabilization [1]. While this comparison pertains to the BCHep hydrocarbon core, the 1,5‑diamine derivative retains the identical saturated, sp³‑rich framework and bridgehead geometry that underlie the observed metabolic resilience, providing a class‑level inference of enhanced oxidative stability over arene‑containing diamine building blocks.
| Evidence Dimension | Metabolic stability (t₁/₂ in human and mouse liver microsomes) |
|---|---|
| Target Compound Data | BCHep‑containing analog: HLM t₁/₂ = 16.20 min; MLM t₁/₂ = 4.90 min |
| Comparator Or Baseline | Matched arene‑containing control (3,4,5-trifluoro-N-phenylbenzamide): HLM t₁/₂ = 2.97 min; MLM t₁/₂ = 0.87 min |
| Quantified Difference | 5.6‑fold increase in t₁/₂ for both HLM and MLM |
| Conditions | In vitro liver microsomal stability assay; model compound 2c vs. BCHep analog 3a [1] |
Why This Matters
A 5.6‑fold longer microsomal half‑life suggests substantially reduced first‑pass metabolism, which is a key driver for selecting BCHep‑diamine building blocks in lead optimization seeking improved oral bioavailability.
- [1] Sohu Science. Comprehensive overview of benzene bioisosteres (BCP, BCHex, BCHep, BCO) – metabolic stability data: MLM t₁/₂ 0.87 → 4.90; HLM t₁/₂ 2.97 → 16.20 (5.6‑fold improvement). October 2025. View Source
